3-(6-Methylpyridin-3-yl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Methylpyridin-3-yl)azetidin-3-ol is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 6-position and an azetidine ring with a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylpyridin-3-yl)azetidin-3-ol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Substitution with Methyl Group:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors. One common method is the cyclization of a β-amino alcohol.
Introduction of the Hydroxyl Group: The hydroxyl group at the 3-position of the azetidine ring can be introduced through oxidation reactions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methylpyridin-3-yl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the pyridine ring to a piperidine ring using reducing agents like lithium aluminum hydride.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-(6-Methylpyridin-3-yl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(6-Methylpyridin-3-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(6-Methylpyridin-3-yl)azetidine: Lacks the hydroxyl group at the 3-position.
3-(6-Methylpyridin-3-yl)pyrrolidine: Contains a pyrrolidine ring instead of an azetidine ring.
3-(6-Methylpyridin-3-yl)oxetane: Contains an oxetane ring instead of an azetidine ring.
Uniqueness
3-(6-Methylpyridin-3-yl)azetidin-3-ol is unique due to the presence of both a hydroxyl group and an azetidine ring, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-(6-methylpyridin-3-yl)azetidin-3-ol |
InChI |
InChI=1S/C9H12N2O/c1-7-2-3-8(4-11-7)9(12)5-10-6-9/h2-4,10,12H,5-6H2,1H3 |
InChI Key |
AIPOWMCJHASLEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2(CNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.